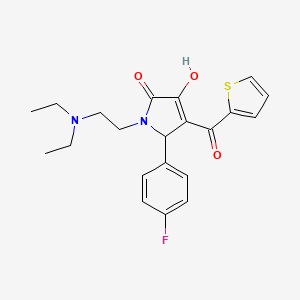

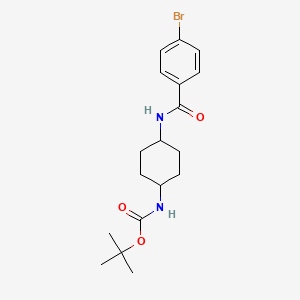

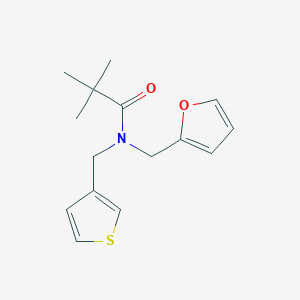

![molecular formula C26H29F3N4O5 B2520500 2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1351595-42-0](/img/structure/B2520500.png)

2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate" is a complex molecule that appears to be designed for biological activity, potentially as a ligand for receptor binding based on the presence of a piperidine and imidazole moiety. The structure suggests it could be involved in receptor antagonism or enzyme inhibition, as these features are common in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been described in the literature. For instance, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its oxyl radical counterpart has been reported, demonstrating the utility of piperidine derivatives in oxidative reactions . Additionally, the development of 1-(4-(phenoxymethyl)benzyl)piperidines as nonimidazole histamine H3 receptor antagonists shows the relevance of piperidine and benzyl moieties in medicinal chemistry . These syntheses often involve multiple steps, including the use of reagents like benzenesulfonyl chloride and aminopiperidine, and conditions such as dynamic pH control in aqueous media .

Molecular Structure Analysis

The molecular structure of the compound likely includes a benzimidazole group attached to a piperidine ring, which is a common feature in compounds with biological activity. The synthesis and structural analysis of related compounds, such as pyrimido[1,2-a]benzimidazoles, provide insights into the stability and reactivity of such moieties . X-ray analysis can confirm the structure of these complex molecules .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related structures. Piperidine derivatives are known to participate in various chemical reactions, including oxidation and substitution reactions . The presence of an acetamide group suggests potential for further substitution reactions, as seen in the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate" are not detailed in the provided papers, related compounds can offer some insights. Piperidine derivatives often exhibit significant biological activity, and their physical properties such as solubility and melting points can be tailored through functional group modifications . The presence of a trifluoromethyl group suggests increased lipophilicity, which could affect the compound's bioavailability and distribution .

Applications De Recherche Scientifique

Antimicrobial Applications

Compounds with similar structures have been evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. For instance, derivatives of piperidine and benzimidazole have shown effectiveness against Candida species, with certain substitutions on the benzothiazole ring enhancing anticandidal activity. This suggests potential applications in developing antimicrobial agents targeting fungal infections (Mokhtari & Pourabdollah, 2013).

ACAT Inhibition for Therapeutic Development

Another application area is the inhibition of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. A compound with a benzimidazole core showed potent inhibition of ACAT-1, which is significant for treating diseases associated with ACAT-1 overexpression, such as atherosclerosis. The enhanced aqueous solubility and improved pharmacokinetics of these inhibitors underscore their therapeutic potential (Shibuya et al., 2018).

Probing Peripheral Benzodiazepine Receptors

The synthesis of imidazo[1,2-α]pyridines, structurally related, has facilitated the study of Peripheral Benzodiazepine Receptors (PBR), important for understanding the role of these receptors in various physiological and pathological processes. These compounds serve as high-affinity ligands for PBR, enabling in vivo studies using SPECT imaging techniques (Katsifis et al., 2000).

Chemical Synthesis and Drug Development

The compound's structural components are also integral in synthesizing various derivatives with potential drug applications. Research has demonstrated the synthesis of derivatives by modifying the piperidine and benzimidazole cores, leading to compounds with varied biological activities, including antimicrobial and anticancer properties. These synthetic pathways provide a foundation for developing new therapeutic agents by exploiting the chemical versatility of the compound's structure (Duran & Canbaz, 2013).

Propriétés

IUPAC Name |

2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N4O.C2H2O4/c1-16-11-21-22(12-17(16)2)31(15-28-21)13-18-7-9-30(10-8-18)14-23(32)29-20-6-4-3-5-19(20)24(25,26)27;3-1(4)2(5)6/h3-6,11-12,15,18H,7-10,13-14H2,1-2H3,(H,29,32);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCUUZYSDVBUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F3N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

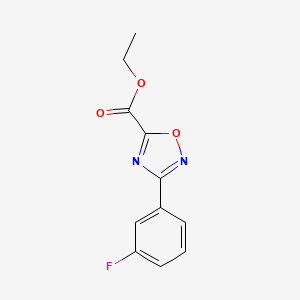

![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)

C=O)(C)C](/img/structure/B2520431.png)

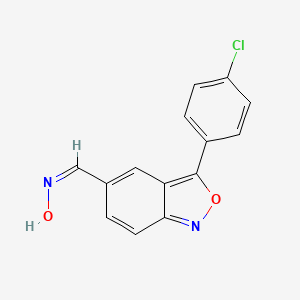

![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)

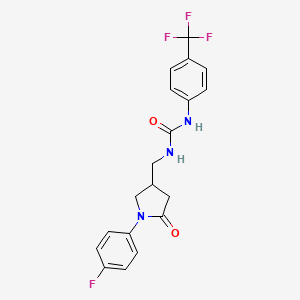

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)

![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)